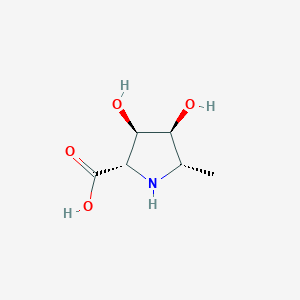
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-erythro-5,6-dihydroxylysine, is an amino acid that is found in proteins such as collagen. It is essential for the proper formation and function of collagen, which is the most abundant protein in the human body and plays a crucial role in the structure and function of various tissues such as skin, bones, and cartilage.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function is not fully understood. However, it is known to play a crucial role in the crosslinking of collagen fibers, which is essential for the stability and strength of collagen-based tissues.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid are mainly related to its role in collagen formation and function. It is essential for the stability and strength of collagen-based tissues such as skin, bones, and cartilage. Its deficiency can lead to various diseases such as osteoporosis, osteoarthritis, and skin aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its availability, stability, and specificity for collagen-related studies. However, its limitations include the difficulty in its synthesis and purification, as well as its potential interference with other amino acids and proteins.
Direcciones Futuras
For research on (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid include:
1. Further investigation of its role in collagen crosslinking and its potential therapeutic effects on various diseases.
2. Development of new methods for its synthesis and purification to overcome its limitations in lab experiments.
3. Exploration of its applications in the production of collagen-based biomaterials with improved properties and performance.
4. Investigation of its potential as a biomarker for collagen-related diseases and disorders.
5. Development of new techniques for its detection and quantification in biological samples.
Conclusion:
In conclusion, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is an essential amino acid that plays a crucial role in collagen formation and function. Its importance has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Métodos De Síntesis
The synthesis of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the enzymatic hydrolysis of collagen, which releases (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid,6-dihydroxylysine as a product. Another method involves the chemical synthesis of the amino acid using various chemical reactions.
Aplicaciones Científicas De Investigación
The importance of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science.
In medicine, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its potential therapeutic effects on various diseases such as osteoporosis, osteoarthritis, and skin aging. It has also been investigated for its role in wound healing and tissue regeneration.
In biotechnology, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been used in the production of collagen-based biomaterials that have applications in tissue engineering and drug delivery.
In materials science, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its role in the formation and properties of collagen-based materials such as films, fibers, and hydrogels.
Propiedades
Número CAS |
172093-98-0 |
|---|---|
Nombre del producto |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m0/s1 |
Clave InChI |
VSJDWHSFHHZBIV-NEEWWZBLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES |
CC1C(C(C(N1)C(=O)O)O)O |
SMILES canónico |
CC1C(C(C(N1)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
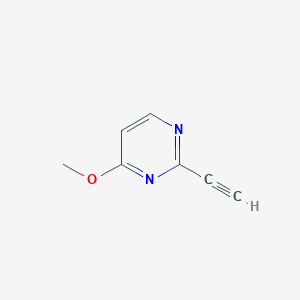
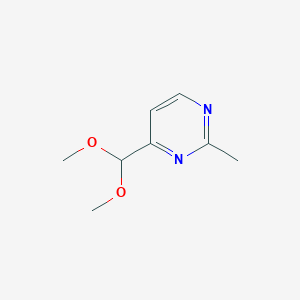
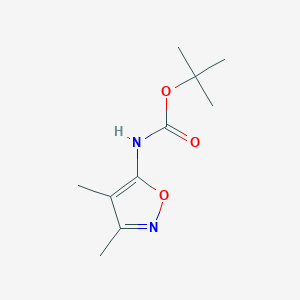
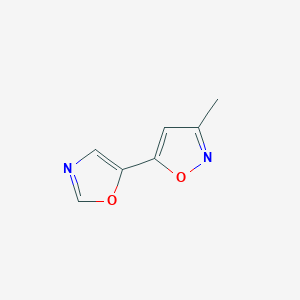
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

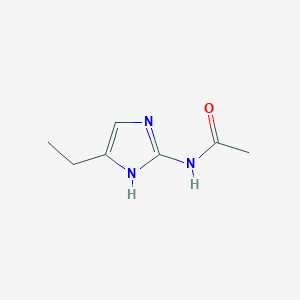
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
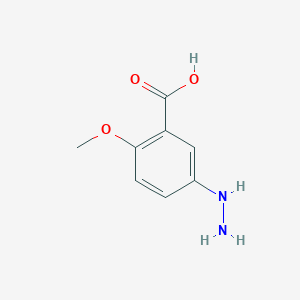
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)